Pyridine, 3-((benzylthio)methyl)-
CAS No.: 102207-55-6
VCID: VC0012090
Molecular Formula: C13H13NS
Molecular Weight: 215.32 g/mol
* For research use only. Not for human or veterinary use.
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Description | "Pyridine, 3-((benzylthio)methyl)-" is a chemical compound that contains both a pyridine and a benzylthio group . Research indicates that similar compounds have been synthesized and characterized for their structural and chemical properties . For instance, 2-((4-((Benzylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a related compound that has been purified on silica gel and studied using X-ray diffraction, photoluminescent spectroscopy, and thermogravimetric analysis . The core structure of pyridine is a six-membered heterocyclic aromatic organic compound with the formula . Benzylthio groups involve a benzyl group (a toluene molecule lacking one hydrogen atom) attached to a sulfur atom, which in turn connects to another molecular fragment . Attaching a benzylthiomethyl group to pyridine creates a molecule with potential applications in various chemical syntheses or material designs, as seen in the creation of complexes like [Cu6I6(L2)2] and [Cu6I6(L3)2] . These complexes exhibit unique cluster structures supported by ligands containing pyridyl-triazole moieties and pendant –CH2SCH2Ph groups . It is worth noting that while "Pyridine, 3-((benzylthio)methyl)-" itself is not explicitly detailed with properties and applications in the provided search results, the existence and study of structurally similar compounds suggest its potential use as a ligand in coordination chemistry or as an intermediate in organic synthesis . The inclusion of sulfur-containing groups can modify the electronic and coordinating properties of such compounds, influencing their behavior in chemical reactions and material assemblies . |
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CAS No. | 102207-55-6 |
Product Name | Pyridine, 3-((benzylthio)methyl)- |
Molecular Formula | C13H13NS |
Molecular Weight | 215.32 g/mol |
IUPAC Name | 3-(benzylsulfanylmethyl)pyridine |
Standard InChI | InChI=1S/C13H13NS/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-9H,10-11H2 |
Standard InChIKey | GOSLSLYNKCYNDL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSCC2=CN=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CSCC2=CN=CC=C2 |
Synonyms | 3-(benzylsulfanylmethyl)pyridine |
PubChem Compound | 3025143 |
Last Modified | Jul 17 2023 |
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